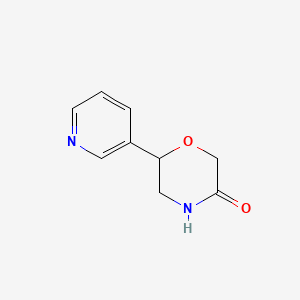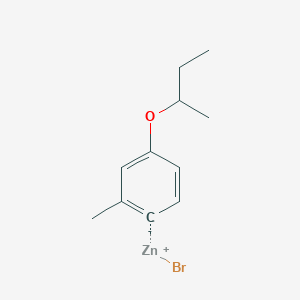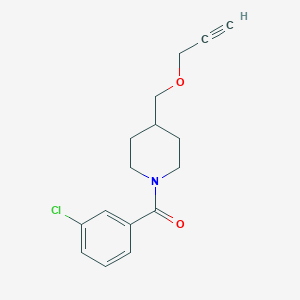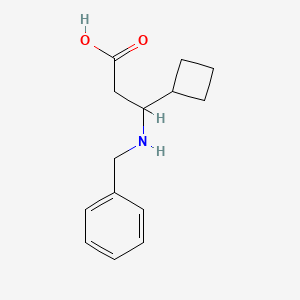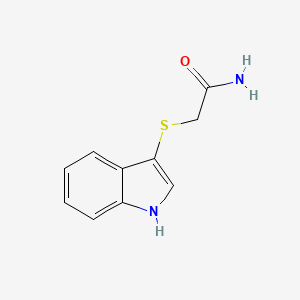
2-(1H-indol-3-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-ylsulfanyl)acetamide is a compound that features an indole ring, which is a common structural motif in many biologically active molecules. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylsulfanyl)acetamide typically involves the reaction of indole-3-thiol with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of indole-3-thiol attacks the carbon atom of chloroacetamide, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amides or esters.
科学的研究の応用
2-(1H-indol-3-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of human respiratory syncytial virus by interfering with membrane fusion and genome replication/transcription . The compound may also interact with enzymes or receptors, leading to various biological effects.
類似化合物との比較
2-(1H-indol-3-ylsulfanyl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
The uniqueness of this compound lies in its sulfanylacetamide moiety, which imparts distinct chemical and biological properties compared to other indole derivatives .
特性
分子式 |
C10H10N2OS |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
2-(1H-indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H10N2OS/c11-10(13)6-14-9-5-12-8-4-2-1-3-7(8)9/h1-5,12H,6H2,(H2,11,13) |
InChIキー |
QFPXKNWVBVPGGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


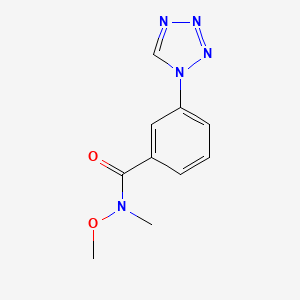
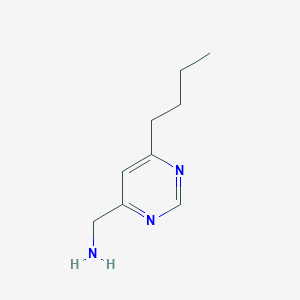
![2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869921.png)
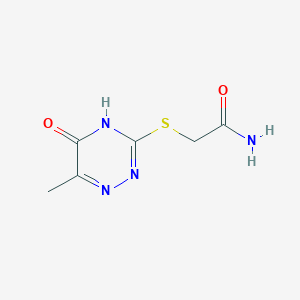
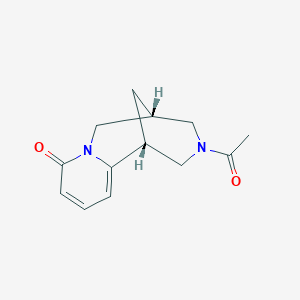
![8-Boc-3-(2-amino-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B14869938.png)
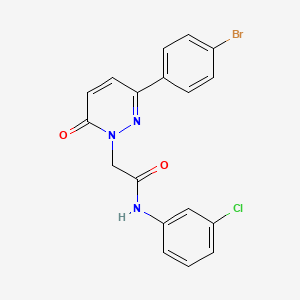

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-5,5-dimethyl-3-oxohexanenitrile](/img/structure/B14869945.png)

